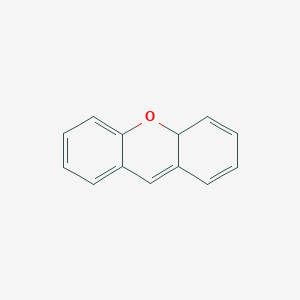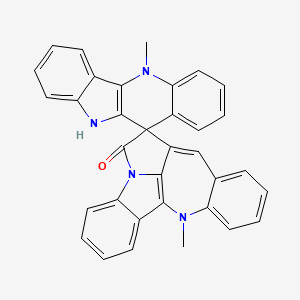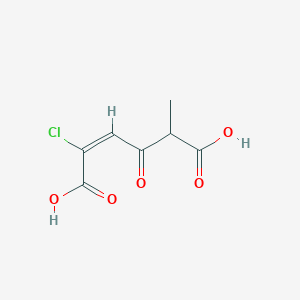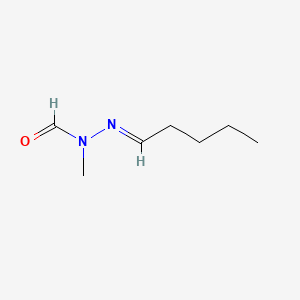
4aH-xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4aH-xanthene is a xanthene. It is a tautomer of a 3H-xanthene and a 9H-xanthene.
Aplicaciones Científicas De Investigación
Anticancer Properties
4aH-xanthene derivatives have shown promise in anticancer research. A study developed a series of xanthene derivatives (including 4a-4m) and tested their anticancer effects on various cell lines. Notably, compounds 4h and 4i exhibited significant anticancer activity against specific breast cancer cell lines, highlighting their potential as future anticancer agents (Manikandan et al., 2020).
Chemical Properties and Synthesis
Xanthenes, closely related to xanthones, are a special class of oxygen-incorporating tricyclic compounds. Their physical, chemical, and biological applications are influenced by different substituents. This review explores synthetic methodologies for xanthenes, emphasizing their biological activities like neuroprotection, antitumor, and antimicrobial properties (Maia et al., 2020).
Photophysical Studies
Xanthene derivatives have been characterized through various techniques like IR, Raman, NMR, and photophysical measurements. Their structure and properties, both in ground and excited states, were investigated, offering insights into their potential applications (Taghartapeh et al., 2017).
Green and Efficient Synthesis
Studies have explored environmentally friendly methods for synthesizing xanthenes. For instance, nano-CeO2 catalysts have been used to synthesize 1,8-dioxooctahydroxanthenes, showcasing a high-efficiency method with good yields (Baghernejad & Ghapanvari, 2021).
Application in Bioimaging
Silicon-substituted xanthene dyes are used in fluorescence imaging, visualizing biological phenomena in living cells. These dyes, including fluorescein and rhodamines, have high water solubility, fluorescence quantum yield, and are utilized as fluorescent cores for probes (Kushida et al., 2015).
Propiedades
Nombre del producto |
4aH-xanthene |
|---|---|
Fórmula molecular |
C13H10O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4aH-xanthene |
InChI |
InChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9,12H |
Clave InChI |
UKZBOPNPZRJVNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3O2 |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3O2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N2-[(1S,2R)-2-aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethylpurine-2,6-diamine](/img/structure/B1244585.png)
![4-[5-(2,4-Difluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1244586.png)


![Diethyl 6-benzyl-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate](/img/structure/B1244590.png)







